ASCT2 Inhibitory Potency: Benzylproline Scaffold Achieves Ki = 3 μM with Favorable Ligand Efficiency
1-Benzylpyrrolidine-2-carboxylic acid serves as the core scaffold for a series of ASCT2 inhibitors, with the most potent benzylproline derivative inhibiting ASCT2 anion conductance with a Ki of 3 μM [1]. This potency is comparable to more bulky and higher molecular weight ASCT2 inhibitors reported by others, indicating that the benzylproline framework provides an efficient pharmacophore with high ligand efficiency [1]. Systematic SAR analysis demonstrated that N-benzyl substitution is essential for activity, and apparent binding affinity increased with increasing hydrophobicity of substituents on the phenyl ring [1]. In contrast, alternative N-benzyl amino acid scaffolds such as benzylcysteine and benzylserine exhibit distinct transporter selectivity profiles and are not interchangeable for ASCT2-targeted applications [2].
| Evidence Dimension | ASCT2 inhibitory potency (Ki) |
|---|---|
| Target Compound Data | Ki = 3 μM (for most potent benzylproline derivative in the series) |
| Comparator Or Baseline | More bulky and higher molecular weight ASCT2 inhibitors reported by others; benzylcysteine and benzylserine (distinct transporter profiles) |
| Quantified Difference | Potency equivalent to bulkier inhibitors, demonstrating superior ligand efficiency |
| Conditions | Patch-clamp electrophysiology measuring ASCT2 anion conductance; SAR study with systematic substitutions on the benzyl ring |
Why This Matters
This quantifies the benzylproline scaffold as a validated starting point for ASCT2 inhibitor optimization, with demonstrable ligand efficiency that supports procurement for oncology target discovery programs.
- [1] Singh K, Tanui R, Gameiro A, Eisenberg G, Colas C, Schlessinger A, Grewer C. Structure activity relationships of benzylproline-derived inhibitors of the glutamine transporter ASCT2. Bioorg Med Chem Lett. 2017 Feb 1;27(3):398-402. doi: 10.1016/j.bmcl.2016.12.063. View Source
- [2] Benzylcysteine and Benzylserine Transporter Inhibition Data. In: Table 2, ASCT2 Inhibitor Models. National Center for Biotechnology Information. https://pmc.ncbi.nlm.nih.gov/articles/PMC5363072/table/T2/ View Source
